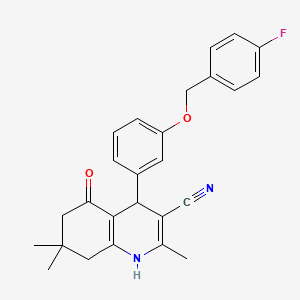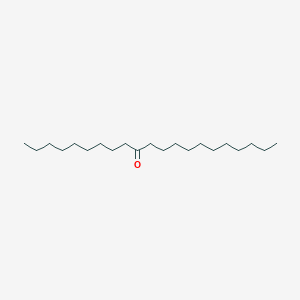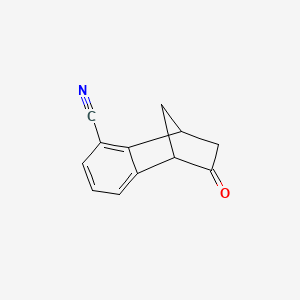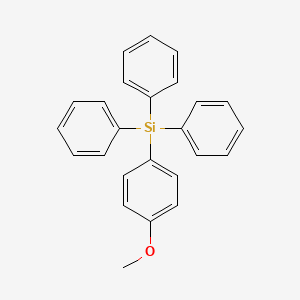
4-Bromophenyl methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromophenyl methylcarbamate is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of carbamic acid and features a bromine atom attached to the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromophenyl methylcarbamate can be synthesized through several methods. One common approach involves the reaction of 4-bromophenol with methyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents. The process is optimized for yield and purity, often employing continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 4-Bromophenyl methylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield 4-bromophenol and methylamine.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild heating conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically employed.
Oxidation/Reduction: Reagents such as potassium permanganate (oxidation) or lithium aluminum hydride (reduction) may be used.
Major Products Formed:
Substitution: Products vary based on the nucleophile used, resulting in compounds like 4-azidophenyl methylcarbamate.
Hydrolysis: Yields 4-bromophenol and methylamine.
Oxidation/Reduction: Products depend on the specific reaction conditions and reagents.
Scientific Research Applications
4-Bromophenyl methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies involving cholinesterase enzymes.
Medicine: Explored for its potential therapeutic effects, including its role as a pesticide and its potential use in treating certain medical conditions.
Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-bromophenyl methylcarbamate involves its interaction with specific molecular targets. In biological systems, it acts as an inhibitor of cholinesterase enzymes, which are crucial for the breakdown of acetylcholine. By inhibiting these enzymes, the compound can affect neurotransmission, leading to various physiological effects.
Comparison with Similar Compounds
4-Bromophenol: Shares the bromine-substituted phenyl ring but lacks the carbamate group.
Methylcarbamate: Contains the carbamate group but lacks the bromine-substituted phenyl ring.
4-Bromophenyl isocyanate: Similar structure but with an isocyanate group instead of a carbamate group.
Uniqueness: 4-Bromophenyl methylcarbamate is unique due to its combination of a bromine-substituted phenyl ring and a carbamate group. This dual functionality allows it to participate in a variety of chemical reactions and makes it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C8H8BrNO2 |
|---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
(4-bromophenyl) N-methylcarbamate |
InChI |
InChI=1S/C8H8BrNO2/c1-10-8(11)12-7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,11) |
InChI Key |
JDMQNOUMIJRQEX-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid](/img/structure/B11947894.png)




![1-Bromobenzo[ghi]perylene](/img/structure/B11947921.png)
![(2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B11947922.png)





